molecular formula C23H19N3O2S B11600167 4-[(benzylsulfanyl)methyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-[(benzylsulfanyl)methyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11600167
M. Wt: 401.5 g/mol
InChI Key: DKBOTUBIPLJMJD-UHFFFAOYSA-N
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Description

4-[(BENZYLSULFANYL)METHYL]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a benzylsulfanyl group, an indole moiety, and a benzohydrazide structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(BENZYLSULFANYL)METHYL]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride, which is then reacted with a suitable nucleophile to form the benzylsulfanyl intermediate.

    Indole Derivative Synthesis: The indole moiety is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Condensation Reaction: The final step involves the condensation of the benzylsulfanyl intermediate with the indole derivative and benzohydrazide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylsulfanyl derivatives.

Scientific Research Applications

4-[(BENZYLSULFANYL)METHYL]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(BENZYLSULFANYL)METHYL]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(BENZYLSULFANYL)METHYL]-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is unique due to the combination of its benzylsulfanyl, indole, and benzohydrazide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

4-(benzylsulfanylmethyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C23H19N3O2S/c27-22(26-25-21-19-8-4-5-9-20(19)24-23(21)28)18-12-10-17(11-13-18)15-29-14-16-6-2-1-3-7-16/h1-13,24,28H,14-15H2

InChI Key

DKBOTUBIPLJMJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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